molecular formula C18H21N3O3S B173243 Dexrabeprazole CAS No. 177795-60-7

Dexrabeprazole

Cat. No. B173243
Key on ui cas rn: 177795-60-7
M. Wt: 359.4 g/mol
InChI Key: YREYEVIYCVEVJK-RUZDIDTESA-N
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Patent
US07557217B2

Procedure details

2-[{4-(3-Methoxypropoxy)-3-methylpyridin-2-yl}methylthio]-1H-benzimidazole (25.0 g (72.8 mmol)) was dissolved in dichloromethane, and then the solution was cooled, and mcpba (70.2% purity; 7.16 g (29.1 mmol)) was added little by little such that the internal temperature did not exceed −15° C. After the addition, a 10% sodium hydroxide aqueous solution (70.8 ml) was added, the mixture was stirred and then left to stand, and then the aqueous layer was separated off. The separated aqueous layer was washed twice with dichloromethane (48 ml). A 2N ammonium acetate aqueous solution was then put into the solution, and then extraction was carried out twice with dichloromethane (48 ml). The dichloromethane layers were washed twice with water (48 ml), vacuum concentration was carried out, crystallization was carried out using acetonitrile (132 ml), and then filtration was carried out, thus obtaining 2-[{4-(3-methoxypropoxy)-3-methylpyridin-2-yl}methylsulfinyl]-1H-benzimidazole (8.25 g) (HPLC purity 99.7%, yield 31.5%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
70.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][N:10]=[C:9]([CH2:13][S:14][C:15]2[NH:19][C:18]3[CH:20]=[CH:21][CH:22]=[CH:23][C:17]=3[N:16]=2)[C:8]=1[CH3:24].[OH-:25].[Na+]>ClCCl>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][N:10]=[C:9]([CH2:13][S:14]([C:15]2[NH:16][C:17]3[CH:23]=[CH:22][CH:21]=[CH:20][C:18]=3[N:19]=2)=[O:25])[C:8]=1[CH3:24] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COCCCOC1=C(C(=NC=C1)CSC1=NC2=C(N1)C=CC=C2)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
70.8 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled
ADDITION
Type
ADDITION
Details
mcpba (70.2% purity; 7.16 g (29.1 mmol)) was added little by little such that the internal temperature
CUSTOM
Type
CUSTOM
Details
did not exceed −15° C
ADDITION
Type
ADDITION
Details
After the addition
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated off
WASH
Type
WASH
Details
The separated aqueous layer was washed twice with dichloromethane (48 ml)
EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
The dichloromethane layers were washed twice with water (48 ml), vacuum concentration
CUSTOM
Type
CUSTOM
Details
crystallization
FILTRATION
Type
FILTRATION
Details
filtration

Outcomes

Product
Name
Type
product
Smiles
COCCCOC1=C(C(=NC=C1)CS(=O)C1=NC2=C(N1)C=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.25 g
YIELD: PERCENTYIELD 31.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07557217B2

Procedure details

2-[{4-(3-Methoxypropoxy)-3-methylpyridin-2-yl}methylthio]-1H-benzimidazole (25.0 g (72.8 mmol)) was dissolved in dichloromethane, and then the solution was cooled, and mcpba (70.2% purity; 7.16 g (29.1 mmol)) was added little by little such that the internal temperature did not exceed −15° C. After the addition, a 10% sodium hydroxide aqueous solution (70.8 ml) was added, the mixture was stirred and then left to stand, and then the aqueous layer was separated off. The separated aqueous layer was washed twice with dichloromethane (48 ml). A 2N ammonium acetate aqueous solution was then put into the solution, and then extraction was carried out twice with dichloromethane (48 ml). The dichloromethane layers were washed twice with water (48 ml), vacuum concentration was carried out, crystallization was carried out using acetonitrile (132 ml), and then filtration was carried out, thus obtaining 2-[{4-(3-methoxypropoxy)-3-methylpyridin-2-yl}methylsulfinyl]-1H-benzimidazole (8.25 g) (HPLC purity 99.7%, yield 31.5%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
70.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][N:10]=[C:9]([CH2:13][S:14][C:15]2[NH:19][C:18]3[CH:20]=[CH:21][CH:22]=[CH:23][C:17]=3[N:16]=2)[C:8]=1[CH3:24].[OH-:25].[Na+]>ClCCl>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][N:10]=[C:9]([CH2:13][S:14]([C:15]2[NH:16][C:17]3[CH:23]=[CH:22][CH:21]=[CH:20][C:18]=3[N:19]=2)=[O:25])[C:8]=1[CH3:24] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COCCCOC1=C(C(=NC=C1)CSC1=NC2=C(N1)C=CC=C2)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
70.8 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled
ADDITION
Type
ADDITION
Details
mcpba (70.2% purity; 7.16 g (29.1 mmol)) was added little by little such that the internal temperature
CUSTOM
Type
CUSTOM
Details
did not exceed −15° C
ADDITION
Type
ADDITION
Details
After the addition
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated off
WASH
Type
WASH
Details
The separated aqueous layer was washed twice with dichloromethane (48 ml)
EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
The dichloromethane layers were washed twice with water (48 ml), vacuum concentration
CUSTOM
Type
CUSTOM
Details
crystallization
FILTRATION
Type
FILTRATION
Details
filtration

Outcomes

Product
Name
Type
product
Smiles
COCCCOC1=C(C(=NC=C1)CS(=O)C1=NC2=C(N1)C=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.25 g
YIELD: PERCENTYIELD 31.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07557217B2

Procedure details

2-[{4-(3-Methoxypropoxy)-3-methylpyridin-2-yl}methylthio]-1H-benzimidazole (25.0 g (72.8 mmol)) was dissolved in dichloromethane, and then the solution was cooled, and mcpba (70.2% purity; 7.16 g (29.1 mmol)) was added little by little such that the internal temperature did not exceed −15° C. After the addition, a 10% sodium hydroxide aqueous solution (70.8 ml) was added, the mixture was stirred and then left to stand, and then the aqueous layer was separated off. The separated aqueous layer was washed twice with dichloromethane (48 ml). A 2N ammonium acetate aqueous solution was then put into the solution, and then extraction was carried out twice with dichloromethane (48 ml). The dichloromethane layers were washed twice with water (48 ml), vacuum concentration was carried out, crystallization was carried out using acetonitrile (132 ml), and then filtration was carried out, thus obtaining 2-[{4-(3-methoxypropoxy)-3-methylpyridin-2-yl}methylsulfinyl]-1H-benzimidazole (8.25 g) (HPLC purity 99.7%, yield 31.5%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
70.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][N:10]=[C:9]([CH2:13][S:14][C:15]2[NH:19][C:18]3[CH:20]=[CH:21][CH:22]=[CH:23][C:17]=3[N:16]=2)[C:8]=1[CH3:24].[OH-:25].[Na+]>ClCCl>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][N:10]=[C:9]([CH2:13][S:14]([C:15]2[NH:16][C:17]3[CH:23]=[CH:22][CH:21]=[CH:20][C:18]=3[N:19]=2)=[O:25])[C:8]=1[CH3:24] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COCCCOC1=C(C(=NC=C1)CSC1=NC2=C(N1)C=CC=C2)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
70.8 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled
ADDITION
Type
ADDITION
Details
mcpba (70.2% purity; 7.16 g (29.1 mmol)) was added little by little such that the internal temperature
CUSTOM
Type
CUSTOM
Details
did not exceed −15° C
ADDITION
Type
ADDITION
Details
After the addition
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated off
WASH
Type
WASH
Details
The separated aqueous layer was washed twice with dichloromethane (48 ml)
EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
The dichloromethane layers were washed twice with water (48 ml), vacuum concentration
CUSTOM
Type
CUSTOM
Details
crystallization
FILTRATION
Type
FILTRATION
Details
filtration

Outcomes

Product
Name
Type
product
Smiles
COCCCOC1=C(C(=NC=C1)CS(=O)C1=NC2=C(N1)C=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.25 g
YIELD: PERCENTYIELD 31.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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